molecular formula C7H14F2N2 B15252620 N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine

N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine

Cat. No.: B15252620
M. Wt: 164.20 g/mol
InChI Key: ZJQAWSRYRJXJTG-UHFFFAOYSA-N
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Description

N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine is a fluorinated cyclopropanamine derivative characterized by a cyclopropane ring fused to a methyl-substituted amine and a difluorinated propyl chain. The compound’s design incorporates fluorination and cyclopropane motifs, which are known to enhance metabolic stability, modulate lipophilicity, and influence receptor binding in medicinal chemistry .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

N'-cyclopropyl-2,2-difluoro-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C7H14F2N2/c1-11(6-2-3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3

InChI Key

ZJQAWSRYRJXJTG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CN)(F)F)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine typically involves the reaction of a suitable cyclopropane derivative with a difluorinated amine. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with 3-amino-2,2-difluoropropylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropanamine Moieties

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
  • Molecular Formula: C₁₂H₁₆ClNO
  • Molecular Weight : 225.71
  • Key Features: Cyclopropanamine core, chlorophenoxypropyl chain.
  • Lacks the N-methyl group, making it a primary amine with higher reactivity and susceptibility to metabolic deamination .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Key Features : Cyclopropanecarboxamide, tetrahydrofuran ring.
  • Comparison :
    • The carboxamide group reduces basicity compared to the secondary amine in the target compound, affecting solubility and hydrogen-bonding capacity.
    • Cyclopropane here serves as a conformational restraint, a strategy shared with the target compound .

Fluorinated Analogues

2-[(3-Fluorophenyl)amino]-N-methylpropanamide
  • Molecular Formula : C₁₀H₁₃FN₂O
  • Molecular Weight : 196.22
  • Key Features : Aromatic fluorine, methyl-substituted amide.
  • Comparison :
    • The fluorine on the aromatic ring enhances electron-withdrawing effects, contrasting with the aliphatic difluoro groups in the target compound, which primarily influence steric and electronic environments near the amine.
    • The amide group reduces nucleophilicity compared to the secondary amine in the target compound, impacting reactivity .

Methyl-Substituted Amines

tert-Butyl N-(3-Amino-2,2-difluoropropyl)carbamate
  • Molecular Formula : C₈H₁₆F₂N₂O₂
  • Molecular Weight : 210.22
  • Key Features : Carbamate-protected amine, difluoropropyl chain.
  • Comparison :
    • Serves as a synthetic precursor to the target compound. The tert-butyl carbamate group enhances stability during synthesis but requires deprotection to yield the active amine .
    • The difluoro propyl chain is retained, suggesting shared strategies to resist oxidative metabolism.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Notable Properties
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine Not provided Inferred ~220 Cyclopropanamine, difluoro, N-methyl High metabolic stability, moderate basicity
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Cyclopropanamine, chlorophenoxy High lipophilicity, primary amine
Cyprofuram C₁₃H₁₃ClN₂O₂ 276.71 Cyclopropanecarboxamide Conformational restraint, pesticide use
2-[(3-Fluorophenyl)amino]-N-methylpropanamide C₁₀H₁₃FN₂O 196.22 Aromatic fluorine, amide Reduced nucleophilicity, fluorinated aromatic ring
tert-Butyl N-(3-Amino-2,2-difluoropropyl)carbamate C₈H₁₆F₂N₂O₂ 210.22 Carbamate, difluoro Synthetic intermediate, stabilized amine

Research Findings and Implications

  • Fluorination Effects: The aliphatic difluoro groups in the target compound likely enhance metabolic stability compared to non-fluorinated analogues, as seen in tert-butyl carbamate derivatives . Aromatic fluorination (e.g., in ) primarily alters electronic properties rather than stability .
  • N-Methyl Substitution: The methyl group on the amine reduces susceptibility to oxidative deamination, a liability in primary amines like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine .

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